molecular formula C12H22O3 B082860 Ciclactate CAS No. 15145-14-9

Ciclactate

Cat. No.: B082860
CAS No.: 15145-14-9
M. Wt: 214.30 g/mol
InChI Key: SRJOJNGMYPRTOL-UHFFFAOYSA-N
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Description

Ciclactate is a cyclohexanol derivative patented by N. V. Koninklijke Pharmaceutische Fabrieken Voorheen Brocades-Stheeman & Pharmacia. It is known for its use as a spasmolytic and blood vessel dilator .

Preparation Methods

The preparation of Ciclactate involves synthetic routes that typically include the esterification of cyclohexanol with lactic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired ester. Industrial production methods may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Ciclactate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound back to cyclohexanol.

    Substitution: Substitution reactions may involve replacing the ester group with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ciclactate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ciclactate involves its interaction with specific molecular targets, leading to the relaxation of smooth muscles and dilation of blood vessels. This effect is mediated through the modulation of calcium ion channels and the inhibition of muscle contraction pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ciclactate can be compared with other cyclohexanol derivatives and esters. Similar compounds include:

This compound is unique due to its specific ester linkage with lactic acid, which imparts distinct chemical and biological properties .

Biological Activity

Ciclactate, also known as the mitochondrial citrate carrier (CIC or SLC25A1), plays a significant role in cellular metabolism and has been implicated in various biological processes and diseases, particularly cancer and metabolic disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease states, and potential therapeutic targets.

Overview of this compound

This compound is an integral protein located in the inner mitochondrial membrane that facilitates the transport of citrate from the mitochondria to the cytosol. This transport is crucial for several metabolic pathways, including fatty acid synthesis and gluconeogenesis. The efflux of citrate is catalyzed through a process known as the citrate-malate antiport, where citrate is exchanged for malate, a key component in the Krebs cycle.

  • Metabolic Regulation :
    • This compound modulates energy production by influencing the balance between catabolic and anabolic pathways. High levels of citrate inhibit key enzymes in the Krebs cycle, such as pyruvate dehydrogenase (PDH) and citrate synthase (CS), thereby reducing ATP production while promoting lipogenesis and gluconeogenesis .
    • Citrate also serves as a precursor for acetyl-CoA, which is vital for histone acetylation and gene expression regulation .
  • Role in Cancer :
    • Elevated CIC levels are associated with poor prognosis in various cancers. Studies indicate that CIC supports tumor cell proliferation and invasion by altering metabolic pathways . For instance, inhibition of CIC leads to reduced tumor growth and altered lipid metabolism, suggesting its potential as a therapeutic target .
    • Inhibitors like benzene-tricarboxylate (BTA) have demonstrated efficacy in reducing CIC activity, thereby impairing cancer cell proliferation .
  • Inflammatory Responses :
    • This compound's role extends to immune modulation, where it influences inflammatory responses by regulating cytokine production in macrophages. The export of citrate can enhance glycolysis in activated macrophages, linking metabolism to immune function .

Case Studies

  • A study involving breast cancer cell lines showed that knockdown of CIC expression resulted in decreased proliferation rates, highlighting its role in tumor growth. Conversely, overexpression of CIC enhanced cell growth potential .
  • In non-alcoholic steatohepatitis (NASH) models, inhibition of Slc25a1 using CTPI-2 reversed steatosis and improved metabolic parameters, indicating its therapeutic potential in fatty liver disease .

Data Table: Summary of Key Findings

Study FocusKey FindingsImplications
Cancer ProliferationCIC knockdown reduces proliferation; overexpression increases growth potentialTarget for cancer therapy
Metabolic DisordersInhibition improves steatosis in NASH modelsPotential treatment for metabolic diseases
Immune ModulationCitrate export regulates cytokine production in macrophagesLinks metabolism with immune function

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-8-5-10(7-12(3,4)6-8)15-11(14)9(2)13/h8-10,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJOJNGMYPRTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864563
Record name 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15145-14-9
Record name Ciclactate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICLACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYS6082G8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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